molecular formula C18H19FN6O3 B15003938 N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide

N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B15003938
M. Wt: 386.4 g/mol
InChI Key: WDCALXKWGOLMQY-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl-pyrazolyl group, and a nitro-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorobenzyl and nitro-pyrazolyl groups. Common reagents used in these reactions include various halogenating agents, nitrating agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with fluorobenzyl and nitro groups. Examples are:

  • N-[1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide
  • N-[1-(4-bromobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide

Uniqueness

What sets N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of the fluorobenzyl group, in particular, may enhance its stability and bioavailability compared to

Properties

Molecular Formula

C18H19FN6O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-4-(3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C18H19FN6O3/c1-13-11-17(24(21-13)12-14-4-6-15(19)7-5-14)20-18(26)3-2-9-23-10-8-16(22-23)25(27)28/h4-8,10-11H,2-3,9,12H2,1H3,(H,20,26)

InChI Key

WDCALXKWGOLMQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCN2C=CC(=N2)[N+](=O)[O-])CC3=CC=C(C=C3)F

Origin of Product

United States

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